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Compound of Interest

Compound Name: Acid-PEG2-ethyl propionate

Cat. No.: B1388105

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acid-PEG2-ethyl propionate, a
heterobifunctional linker critical in the fields of bioconjugation and drug development,
particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACS).

Core Concepts and Commercial Availability

Acid-PEG2-ethyl propionate, systematically named 3-(2-(3-ethoxy-3-
oxopropoxy)ethoxy)propanoic acid, is a valuable crosslinking reagent. Its structure features a
terminal carboxylic acid and an ethyl propionate group, connected by a two-unit polyethylene
glycol (PEG) spacer. This heterobifunctional nature allows for the sequential conjugation of two
different molecules, a key attribute in the construction of complex bioconjugates. The integrated
PEG linker enhances the solubility and pharmacokinetic properties of the resulting conjugate.

This reagent is readily available for research purposes from a variety of chemical suppliers.

Table 1: Commercial Availability and Properties of Acid-PEG2-ethyl propionate
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Property Value Source
CAS Number 886362-90-9 Multiple Suppliers
Molecular Formula C10H1806 Multiple Suppliers
Molecular Weight 234.25 g/mol Multiple Suppliers
Colorless to pale yellow liquid ]
Appearance o Supplier Data
or semi-solid

_ o PROTAC Linker,
Primary Application _ o [1]
Bioconjugation

Purity Typically >95% Supplier Data

Synthesis and Characterization

While detailed, step-by-step synthesis protocols for Acid-PEG2-ethyl propionate are not
extensively published in peer-reviewed literature, the general principles of its synthesis can be
inferred from standard organic chemistry techniques for the preparation of PEG derivatives. A
plausible synthetic route would involve the reaction of a protected diethylene glycol derivative
with ethyl acrylate, followed by deprotection and subsequent reaction with a protected
propionic acid derivative, and a final deprotection step.

Purification would likely be achieved through column chromatography, and characterization
would involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR)
spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity.

Experimental Protocols: Bioconjugation

The carboxylic acid moiety of Acid-PEG2-ethyl propionate is readily coupled to primary
amines on biomolecules, such as proteins or peptides, using standard carbodiimide chemistry.

Protocol: Amide Coupling of Acid-PEG2-ethyl propionate to a Primary Amine-Containing
Biomolecule

Materials:
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e Acid-PEG2-ethyl propionate

¢ Amine-containing biomolecule (e.g., protein, peptide)

o 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

e N-hydroxysuccinimide (NHS) or sulfo-NHS

 Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

e Coupling Buffer (e.g., 0.1 M Phosphate Buffered Saline, pH 7.2-8.0)

e Quenching Buffer (e.g., 1 M Tris-HCI, pH 8.0)

e Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

 Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

o Reagent Preparation:

o Dissolve Acid-PEG2-ethyl propionate in anhydrous DMF or DMSO to a desired stock
concentration.

o Dissolve the amine-containing biomolecule in the Coupling Buffer.

o Prepare fresh solutions of EDC and NHS (or sulfo-NHS) in the Activation Buffer
immediately before use.

o Activation of Carboxylic Acid:

o In areaction vessel, combine the Acid-PEG2-ethyl propionate solution with a 1.2-fold
molar excess of both EDC and NHS (or sulfo-NHS) in Activation Buffer.

o Allow the reaction to proceed at room temperature for 15-30 minutes with gentle stirring to
form the amine-reactive NHS ester.

e Conjugation to the Amine:
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o Add the activated Acid-PEG2-ethyl propionate solution to the biomolecule solution.

o Adjust the pH of the reaction mixture to 7.2-8.0 using the Coupling Buffer to facilitate the
reaction with the primary amines of the biomolecule.

o Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with
gentle mixing.

e Quenching the Reaction:

o Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to
hydrolyze any unreacted NHS esters.

o Incubate for 15 minutes at room temperature.
 Purification:

o Remove excess reagents and byproducts by purifying the conjugate using a suitable
method such as size-exclusion chromatography or dialysis against an appropriate buffer.

e Characterization:

o Characterize the resulting conjugate using techniques such as SDS-PAGE, mass
spectrometry, and functional assays to confirm successful conjugation and determine the
degree of labeling.

Application in PROTAC Synthesis

Acid-PEG2-ethyl propionate is a commonly employed linker in the synthesis of PROTACs.[1]
PROTACSs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin
ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker
plays a crucial role in optimizing the formation of a stable and productive ternary complex
between the target protein, the E3 ligase, and the PROTAC.

The synthesis of a PROTAC using this linker would typically involve a two-step process:

e The carboxylic acid of Acid-PEG2-ethyl propionate is first coupled to the amine handle of
either the E3 ligase ligand or the target protein ligand using the amide coupling protocol
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described above.

o The ethyl ester of the resulting conjugate is then hydrolyzed to a carboxylic acid, which is
subsequently coupled to the amine handle of the second ligand, again using carbodiimide
chemistry.

The flexibility and hydrophilicity of the PEG linker can improve the solubility and cell
permeability of the final PROTAC molecule.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general principles of bioconjugation and PROTAC action
where Acid-PEG2-ethyl propionate can be utilized.
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Caption: Workflow for bioconjugation using Acid-PEG2-ethyl propionate.
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Caption: General mechanism of action for a PROTAC utilizing a PEG linker.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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